molecular formula C27H27ClN2O7 B5477358 1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine;oxalic acid

1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine;oxalic acid

Cat. No.: B5477358
M. Wt: 527.0 g/mol
InChI Key: OSCXFIRPTOJNRU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine;oxalic acid is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a chlorophenoxyphenyl group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O3.C2H2O4/c26-21-5-7-22(8-6-21)31-23-3-1-2-19(14-23)16-27-10-12-28(13-11-27)17-20-4-9-24-25(15-20)30-18-29-24;3-1(4)2(5)6/h1-9,14-15H,10-13,16-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCXFIRPTOJNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)CC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling Reactions: The benzodioxole and piperazine rings are coupled with the chlorophenoxyphenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine undergoes several types of chemical reactions:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the chlorophenoxy group.

    4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazine: Lacks the benzodioxole ring.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-methoxyphenoxy)phenyl]methyl]piperazine: Contains a methoxy group instead of a chloro group.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine is unique due to the presence of both the benzodioxole and chlorophenoxyphenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

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